![molecular formula C15H18N2O4S2 B4932059 N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B4932059.png)
N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a furan ring, a sulfanyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Formation of the furan-2-ylmethyl sulfanyl intermediate: This step involves the reaction of furan-2-ylmethanol with a thiol compound under acidic conditions to form the furan-2-ylmethyl sulfanyl intermediate.
Coupling with ethyl sulfamoyl chloride: The intermediate is then reacted with ethyl sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.
Acetylation: Finally, the sulfamoyl derivative is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: Used as a probe to study sulfanyl group interactions in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with the sulfanyl and acetamide groups.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects such as antimicrobial or anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide: Unique due to its specific combination of furan, sulfanyl, and acetamide groups.
N-{4-[(2-{[(thiophen-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{4-[(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
N-[4-[2-(furan-2-ylmethylsulfanyl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-12(18)17-13-4-6-15(7-5-13)23(19,20)16-8-10-22-11-14-3-2-9-21-14/h2-7,9,16H,8,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSFFZRAOUREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
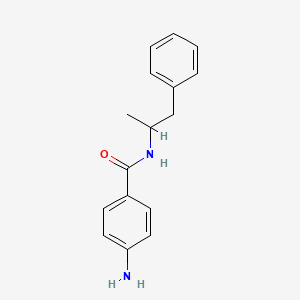
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4931992.png)
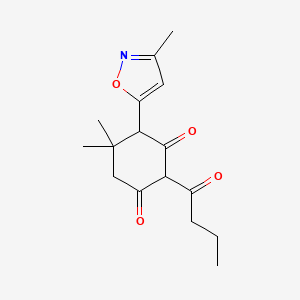
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B4932002.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4932006.png)
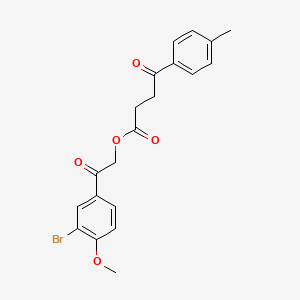
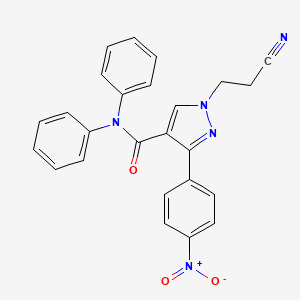
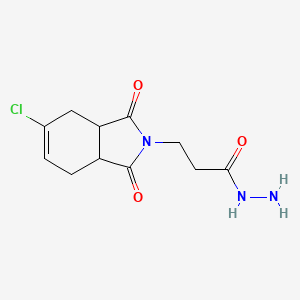
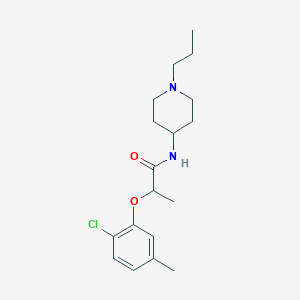
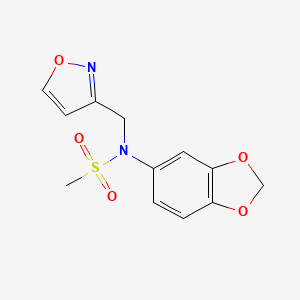
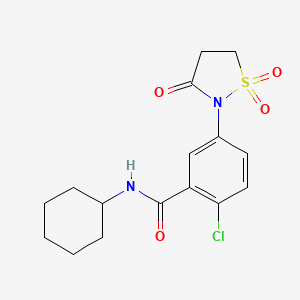
![[3-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-fluorobenzoate](/img/structure/B4932062.png)
![2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4932064.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4932073.png)
